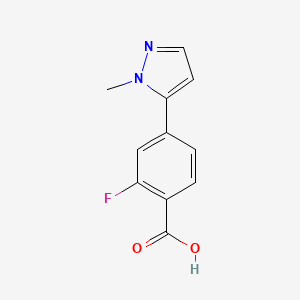

2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid

描述

属性

IUPAC Name |

2-fluoro-4-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-8(11(15)16)9(12)6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRYXZNNEZWUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry

In synthetic organic chemistry, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation : The carboxylic acid can be oxidized to form more complex acids or derivatives.

- Reduction : The carboxylic acid can be reduced to form alcohols.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups, allowing for the development of diverse derivatives.

Biological Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety demonstrate antiproliferative effects against cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanisms involve inhibition of key signaling pathways that promote tumor growth and survival.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, although further investigation is needed to establish minimum inhibitory concentration (MIC) values.

Medicinal Chemistry

The compound is investigated for its potential as a lead compound in drug development. Its ability to interact with various biological targets, including enzymes involved in metabolic pathways, positions it as a promising candidate for developing new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, evaluating their biological activities. Results indicated promising anticancer effects, warranting further investigation into their mechanisms.

- Molecular Modeling Studies : Computational studies have predicted the binding affinity of this compound to various targets, supporting its potential as a lead compound in drug development.

相似化合物的比较

Substituent Variations on the Benzoic Acid Core

The following table summarizes key analogs synthesized alongside 14c , differing in halogenation patterns and pyrazole substitution ():

| Compound ID | Structure | Substituents (Positions) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 14a | 2-Chloro-4-(1-methyl-pyrazol-5-yl)benzoic acid | Cl (2), Pyrazole (4) | 88 | 236.6 |

| 14b | 3-Fluoro-4-(1-methyl-pyrazol-5-yl)benzoic acid | F (3), Pyrazole (4) | 90 | 220.2 |

| 14c | 2-Fluoro-4-(1-methyl-pyrazol-5-yl)benzoic acid | F (2), Pyrazole (4) | 94 | 220.2 |

| 14d | 2,6-Difluoro-4-(1-methyl-pyrazol-5-yl)benzoic acid | F (2,6), Pyrazole (4) | 84 | 238.2 |

| 14e | 4-(4-Chloro-pyrazol-5-yl)-2,6-difluorobenzoic acid | Cl (pyrazole-4), F (2,6) | 92 | 272.6 |

Key Observations :

- Halogen Addition : Chlorine substitution (e.g., 14a ) increases molecular weight and may enhance lipophilicity compared to fluorine analogs. Difluorination (14d ) further elevates molecular weight but may improve metabolic stability.

- Pyrazole Modification : Halogenation of the pyrazole ring (e.g., 14e , 14f ) introduces steric and electronic effects, influencing intermolecular interactions in applications like drug design or material science .

Toxicity Profile via QSTR Modeling

highlights a quantitative structure-toxicity relationship (QSTR) model for benzoic acid derivatives, correlating molecular connectivity indices (MCIs) with acute oral toxicity (LD₅₀ in mice). Fluorinated derivatives like 14c may exhibit lower toxicity compared to chlorinated analogs (e.g., 14a) due to fluorine’s smaller atomic radius and higher electronegativity, which reduce bioaccumulation risks .

Structural Isomers and Regiochemical Effects

- Pyrazole Position : lists 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179041-10-1), where the pyrazole is at position 5 instead of 4. This positional isomerism could lead to differences in hydrogen bonding or π-π stacking in crystal structures.

- Carboxylic Acid Placement : includes 3-(1-methyl-pyrazol-5-yl)benzoic acid and 4-(1-methyl-pyrazol-3-yl)benzoic acid , demonstrating how pyrazole placement relative to the carboxylic acid group affects melting points (138.5–139.5°C vs. 240–242°C) and solubility .

Pharmacological Potential

While direct data on 14c ’s bioactivity is absent, and describe pyrazole-containing benzoic acids as intermediates in synthesizing kinase inhibitors and antimicrobial agents. For instance, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles exhibit significant biological activity, suggesting that 14c ’s fluorine and pyrazole motifs could be leveraged in drug discovery .

准备方法

Coupling Reaction Using Benzoic Acid Chloride Derivatives

A common laboratory-scale method involves the coupling of 1-methyl-1H-pyrazole with a benzoic acid chloride derivative that contains the fluorine substituent at the 2-position. The process typically proceeds as follows:

- Starting materials : 1-methyl-1H-pyrazole and 2-fluoro-4-(chlorocarbonyl)benzoic acid (acid chloride).

- Base : Triethylamine or a similar organic base to neutralize the hydrochloric acid formed.

- Solvent : Dichloromethane or another inert organic solvent.

- Temperature : Room temperature to mild heating to facilitate reaction without decomposition.

- Reaction time : Several hours with monitoring by thin-layer chromatography (TLC).

This method yields the desired compound via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the acid chloride carbonyl carbon, forming an amide intermediate that rearranges or is hydrolyzed to the acid form.

Industrial Scale Synthesis

Industrial production adapts the above methods with modifications for scalability:

- Use of continuous flow reactors to enhance mixing and heat transfer.

- Automated systems for reagent addition and reaction monitoring.

- Optimization of parameters such as temperature, pressure, and solvent recycling.

- Emphasis on green chemistry principles to reduce waste and improve safety.

Research Findings and Analytical Data

Reaction Monitoring and Purity Analysis

- TLC Analysis : Ethyl acetate and n-hexane mixtures serve as mobile phases to track reaction progress.

- Melting Point Determination : Used to assess purity and confirm compound identity.

- Spectroscopic Characterization : Infrared (IR) spectroscopy confirms functional groups, particularly carboxylic acid and pyrazole ring vibrations.

- Elemental Analysis : Validates molecular formula and purity.

- Yield : Typically ranges from moderate to high depending on reaction conditions and purification methods.

Solvent Purification and Reagent Preparation

- Methanol and ethanol used in esterification are purified using calcium oxide to remove water, followed by distillation.

- Dimethylformamide (DMF) is dried by boiling and treated with sodium sulfate to ensure anhydrous conditions, critical for coupling reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Coupling with benzoic acid chloride | 1-methyl-1H-pyrazole, acid chloride, triethylamine | Room temp, dichloromethane solvent | Direct, relatively simple, good yield | Requires acid chloride preparation, moisture sensitive |

| Esterification followed by substitution | 4-fluorobenzoic acid, ethanol, sulfuric acid, pyrazole derivative | Reflux for esterification, then substitution and hydrolysis | Allows purification at steps, scalable | Multistep, longer process time |

| Industrial continuous flow synthesis | Same as lab methods with flow reactor setup | Controlled temp, pressure, automated | High efficiency, scalable, reproducible | Requires specialized equipment |

Notes on Related Derivatives and Biological Relevance

While direct literature on 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid preparation is limited, related fluorobenzoic acid derivatives and pyrazole-substituted benzoic acids have been synthesized using similar methodologies with demonstrated antimicrobial and anti-inflammatory activities. These methods provide a foundation for optimizing synthesis routes for this compound.

常见问题

Q. Key Considerations :

- Use of protecting groups for the pyrazole ring during fluorination to avoid side reactions.

- Purification via column chromatography or recrystallization to isolate the final product.

How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.

Refinement : Use SHELXL for least-squares refinement, adjusting atomic coordinates, thermal parameters, and occupancy. Hydrogen atoms are often placed geometrically.

Q. Experimental Validation :

- Compare NMR chemical shifts (¹⁹F and ¹H) with non-fluorinated analogs.

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .

How is this compound utilized in medicinal chemistry, particularly in kinase inhibition?

Level: Advanced

Methodological Answer:

The compound’s pyrazole and fluorobenzoic acid moieties are key pharmacophores. For example:

- Akt Inhibition : Structural analogs (e.g., Hu7691) bind to the Akt kinase ATP-binding pocket via:

- π-π stacking between the pyrazole ring and hydrophobic residues.

- Hydrogen bonding between the carboxylic acid and Thr211/Ser205 residues.

- Selectivity : Fluorine substitution reduces off-target interactions by optimizing steric and electronic complementarity .

Q. Validation Methods :

- In vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values.

- Molecular Dynamics Simulations : To assess binding stability and conformational changes.

How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

Tautomerism : The pyrazole ring may exhibit prototropic tautomerism, altering peak positions in ¹H NMR.

Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift carboxylic acid proton signals (δ ~12–14 ppm in DMSO).

Q. Resolution Strategies :

- Variable Temperature NMR : To identify tautomeric equilibria (e.g., coalescence temperatures).

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings.

- IR Spectroscopy : Compare O-H stretching frequencies (2500–3000 cm⁻¹) in solid vs. solution states .

What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Level: Advanced

Methodological Answer:

Key challenges include:

- Regioselectivity : Functionalizing the pyrazole ring without disrupting the benzoic acid group.

- Fluorine Stability : Avoiding defluorination under harsh conditions (e.g., high-temperature Pd-catalyzed couplings).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。